molecular formula C21H25ClN4O2 B12022872 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12022872
M. Wt: 400.9 g/mol
InChI Key: JOYTZSANRMPYQD-OEAKJJBVSA-N
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Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a methoxyphenyl group. Its molecular formula is C22H27ClN4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include adrenergic receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its specific substitution pattern, which can influence its binding affinity and selectivity for certain targets. This unique structure can result in distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25ClN4O2/c1-28-20-9-5-3-6-17(20)14-23-24-21(27)16-26-12-10-25(11-13-26)15-18-7-2-4-8-19(18)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+

InChI Key

JOYTZSANRMPYQD-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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